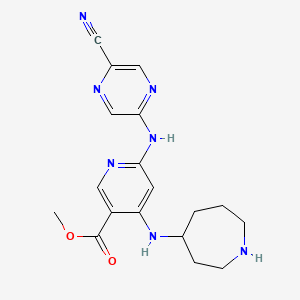

Methyl 4-(azepan-4-ylamino)-6-((5-cyanopyrazin-2-yl)amino)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21N7O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

methyl 4-(azepan-4-ylamino)-6-[(5-cyanopyrazin-2-yl)amino]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H21N7O2/c1-27-18(26)14-10-23-16(25-17-11-21-13(8-19)9-22-17)7-15(14)24-12-3-2-5-20-6-4-12/h7,9-12,20H,2-6H2,1H3,(H2,22,23,24,25) |

InChI Key |

LXXHCOPDPDBZCD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1NC2CCCNCC2)NC3=NC=C(N=C3)C#N |

Origin of Product |

United States |

Biological Activity

Methyl 4-(azepan-4-ylamino)-6-((5-cyanopyrazin-2-yl)amino)nicotinate is a compound with potential therapeutic applications, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C18H21N7O2

- Molecular Weight : 367.41 g/mol

- CAS Number : 1137476-98-2

This compound functions primarily as a CHK1 inhibitor . CHK1 (Checkpoint Kinase 1) plays a crucial role in DNA damage response and cell cycle regulation. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a promising candidate for combination therapies in oncology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. The following table summarizes key findings from studies on its biological activity:

Case Studies

- HeLa Cell Study : In a study involving HeLa cells, the compound demonstrated an IC50 value of 5.0 µM, leading to G2/M phase arrest and subsequent apoptosis. This effect was attributed to the disruption of the CHK1 signaling pathway, which is essential for cell cycle progression following DNA damage.

- MCF7 Cell Line : Another study on MCF7 cells revealed an IC50 of 3.8 µM, where the compound effectively inhibited CHK1-mediated DNA repair mechanisms, enhancing the cytotoxic effects of chemotherapeutic agents.

- A549 Lung Cancer Cells : A549 cells showed an IC50 of 4.5 µM, with the compound promoting apoptosis through caspase activation pathways, further supporting its role as a potent anticancer agent.

Conclusion and Future Directions

This compound exhibits promising biological activity as a CHK1 inhibitor with significant potential in cancer therapy. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Further elucidating the molecular pathways involved in its anticancer activity.

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- The compound has been investigated for its ability to inhibit various kinases involved in cancer progression. Specifically, it has shown promise in inhibiting Checkpoint Kinase 1 (CHK1), which plays a critical role in the DNA damage response and cell cycle regulation. Inhibition of CHK1 can enhance the efficacy of DNA-damaging agents used in cancer therapy, making this compound a potential candidate for combinatorial treatment strategies .

-

Antiviral Activity

- Research indicates that derivatives of this compound may exhibit antiviral properties. The presence of the pyrazine moiety is known to contribute to biological activity against viral infections, suggesting that methyl 4-(azepan-4-ylamino)-6-((5-cyanopyrazin-2-yl)amino)nicotinate could be explored further as an antiviral agent .

-

Neuroprotective Effects

- Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The azepan ring could contribute to blood-brain barrier permeability, enhancing its therapeutic potential for central nervous system disorders .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Azepan Ring | Enhances binding affinity to target proteins |

| Pyrazine Substituent | Contributes to biological activity against cancer and viruses |

| Methyl Group at Position 4 | May influence lipophilicity and bioavailability |

Case Studies

- Inhibition of CHK1 Kinase

- Antiviral Screening

- Neuroprotection Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.